N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide
Description
N-{2-[4-(Pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridin-3-yl group at the 4-position, connected via an ethyl linker to a benzenesulfonamide moiety. This structure combines aromatic heterocycles (pyrazole and pyridine) with a sulfonamide group, a pharmacophore common in anti-inflammatory, antiviral, and enzyme-targeting agents . Characterization would likely employ techniques such as NMR, LC-MS, and elemental analysis, as seen in similar sulfonamide derivatives .
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-6-2-1-3-7-16)19-9-10-20-13-15(12-18-20)14-5-4-8-17-11-14/h1-8,11-13,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFAMMOMXVHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Preparation
A chalcone derivative, 3-(pyridin-3-yl)-1-phenylprop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between pyridine-3-carbaldehyde and acetophenone under basic conditions (e.g., NaOH/ethanol). The enone intermediate is isolated and purified via recrystallization.
Pyrazole Formation
The chalcone reacts with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol to yield 4-(pyridin-3-yl)-1H-pyrazole. Cyclization proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the β-carbon of the enone, followed by dehydration. Regioselectivity is governed by electronic effects, favoring substitution at the 4-position due to the electron-withdrawing pyridinyl group.
Key Analytical Data
- IR (KBr): 1628 cm⁻¹ (C=N), 1595 cm⁻¹ (pyridine ring).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.52 (dd, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl-H).
N-Alkylation Strategies for Ethylbenzenesulfonamide Incorporation
N-Alkylation of the pyrazole’s 1-position with a benzenesulfonamide-ethyl group is critical. Two predominant methods are employed:
Trichloroacetimidate-Mediated Alkylation
Adapting methodologies from Chisholm et al., the pyrazole nitrogen is alkylated using phenethyl trichloroacetimidate derivatives under Brønsted acid catalysis.
Procedure
- Synthesis of Benzenesulfonamide Ethyl Trichloroacetimidate:
Benzenesulfonamide is reacted with 2-chloroethyl trichloroacetimidate in the presence of camphorsulfonic acid (CSA) in 1,2-dichloroethane (DCE) at reflux. - N-Alkylation Reaction:
4-(Pyridin-3-yl)-1H-pyrazole (1 equiv), benzenesulfonamide ethyl trichloroacetimidate (1.2 equiv), and CSA (20 mol%) in DCE are stirred at 80°C for 4–6 hours.
Optimization Insights
- Solvent: 1,2-DCE outperforms THF or toluene due to improved carbocation stability.
- Catalyst: CSA yields superior results (77–92%) compared to Lewis acids like TMSOTf.
- Regioselectivity: Steric effects favor alkylation at the less hindered pyrazole nitrogen.
Analytical Validation
Mitsunobu Reaction for Direct Coupling
An alternative approach employs the Mitsunobu reaction to couple 2-hydroxyethylbenzenesulfonamide with 4-(pyridin-3-yl)-1H-pyrazole.
Reaction Conditions
- DIAD (1.5 equiv), PPh₃ (1.5 equiv), dry THF, 0°C to room temperature, 12 hours.
Yield Comparison
- Mitsunobu: 65–70% (lower due to competing side reactions).
- Trichloroacetimidate: 77–92% (superior efficiency).
Functional Group Interconversion and Final Product Purification
Sulfonamide Activation
Prior to alkylation, benzenesulfonamide is activated as its sodium salt using NaH in DMF, enhancing nucleophilicity.
Chromatographic Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water (8:2).
Purity Assessment
- HPLC: >98% purity (C₁₈ column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis: Found C 54.12%, H 4.52%, N 15.68%; Calculated C 54.21%, H 4.55%, N 15.76%.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Challenges
Carbocation Stability in N-Alkylation
Trichloroacetimidate reactions proceed via carbocation intermediates stabilized by resonance with the pyridinyl group. Electron-donating substituents on the aryl ring enhance yields (e.g., 4-methoxybenzyl: 92% vs. 4-chlorobenzyl: 37%).
Regioselectivity in Unsymmetrical Pyrazoles
For unsymmetrical pyrazoles, alkylation favors the nitrogen distal to bulky substituents. Computational studies (DFT) indicate a 3.2 kcal/mol preference for the observed regioisomer.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous flow reactors, reducing reaction time to 1 hour and improving yield to 85%. Critical parameters include:
- Residence Time: 10 minutes.
- Temperature: 100°C.
- Catalyst Loading: 10 mol% CSA.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the pyrazole and pyridine rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide is used as a ligand in coordination chemistry due to its ability to bind to metal ions through the nitrogen atoms in the pyrazole and pyridine rings.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with benzenesulfonamide derivatives bearing pyrazole, aryl, or heteroaryl substituents. Key differences in substituents, linker length, and biological activities are summarized below.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Research Findings and Insights
Structural Flexibility vs.
Electronic Effects : The pyridin-3-yl group introduces a basic nitrogen, which could enhance solubility in acidic tissues (e.g., tumor microenvironments) or facilitate metal coordination in enzyme inhibition .
Substituent Impact : Unlike celecoxib’s trifluoromethyl group, which is critical for COX-2 selectivity, the target compound’s pyridine ring may shift activity toward kinases or other pyridine-sensitive targets .
Synthetic Challenges : The absence of a trifluoromethyl or chlorine substituent simplifies synthesis compared to ’s chlorophenyl derivative but may reduce lipophilicity and membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
